molecular formula C9H12BrN3O2 B1342286 N-Boc-2-Amino-5-bromopyrimidine CAS No. 883231-23-0

N-Boc-2-Amino-5-bromopyrimidine

Cat. No.: B1342286
CAS No.: 883231-23-0
M. Wt: 274.11 g/mol
InChI Key: MQQCCIJHZDEZBW-UHFFFAOYSA-N
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Description

Significance of Pyrimidine (B1678525) Scaffolds in Heterocyclic Chemistry

Heterocyclic compounds are a cornerstone of medicinal chemistry, prized for their vast structural diversity and proven therapeutic utility. researchgate.net Within this class, the pyrimidine nucleus is of paramount importance, as it forms an essential component of the nucleic acids DNA and RNA. researchgate.net This fundamental role in biology has inspired extensive research into pyrimidine derivatives, revealing a wide spectrum of pharmacological activities. researchgate.netnih.gov

The pyrimidine scaffold is considered a "privileged" structure in drug discovery, meaning it can bind to multiple biological targets with high affinity. nih.govnih.gov Strategic modifications at the 2, 4, 5, or 6 positions of the pyrimidine ring allow for the generation of highly functionalized derivatives with tailored selectivity for specific biological targets. nih.gov Consequently, pyrimidine-based compounds have been successfully developed as anticancer, antimicrobial, anti-inflammatory, antiviral, and analgesic agents. researchgate.netnih.govnih.gov The inherent bioactivity of the pyrimidine core makes it a frequent starting point for the design of novel therapeutic molecules. researchgate.net

Importance of Brominated Pyrimidine Derivatives as Synthetic Intermediates

The introduction of a bromine atom onto a pyrimidine ring, as seen in N-Boc-2-Amino-5-bromopyrimidine, is a key synthetic strategy. The bromine atom serves as a "reactive handle," providing a site for further molecular elaboration through various cross-coupling reactions. nih.gov This is particularly valuable in modern organic synthesis, where methods like the Suzuki coupling are employed to form new carbon-carbon bonds. nih.gov

For instance, 2-amino-5-bromopyrimidine (B17363) can be coupled with various boronic acids to generate C-5 linked derivatives, expanding the structural diversity of the resulting molecules. nih.gov This approach allows chemists to systematically modify a lead compound to explore structure-activity relationships (SAR). nih.gov Beyond their utility in coupling reactions, halogen substituents like bromine can also play a critical role in modulating a molecule's biological activity and improving its pharmacokinetic properties, such as bioavailability. nih.govbanglajol.info The presence of bromine in the 5-position of the pyrimidine ring thus offers a dual advantage: a site for synthetic diversification and a potential contributor to the final product's bioactivity.

Role of N-Protection Strategies (Boc Group) in Aminopyrimidine Reactivity Control

Amines are highly reactive functional groups that can interfere with many chemical transformations. nih.gov In a multifunctional molecule like 2-Amino-5-bromopyrimidine, the amino group's nucleophilicity can lead to unwanted side reactions during synthesis. To circumvent this, chemists employ protecting groups to temporarily mask the amine's reactivity. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for this purpose. researchgate.netresearchgate.net

The Boc group is favored for several key reasons:

Ease of Installation: It is readily introduced by reacting the amine with di-tert-butyl dicarbonate (Boc₂O). researchgate.netorganic-chemistry.org

Stability: The resulting N-Boc carbamate is stable under a wide range of reaction conditions, including those involving bases, nucleophiles, and catalytic hydrogenation. researchgate.nettotal-synthesis.com This stability ensures the protected amine does not interfere with subsequent synthetic steps.

Ease of Removal: The Boc group can be easily and cleanly removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to regenerate the free amine once its protection is no longer needed. nih.govresearchgate.net

This combination of stability and straightforward removal makes the Boc group an essential tool for controlling reactivity and achieving chemoselectivity in the synthesis of complex molecules derived from aminopyrimidines. nih.govresearchgate.net Its use allows chemists to direct reactions to other parts of the molecule, such as the bromine-substituted position, without interference from the amino group. nih.gov

Overview of Research Trajectories for this compound

This compound serves primarily as a key intermediate in multi-step synthetic sequences. Research involving this compound is focused on leveraging its specific chemical features to build more complex molecular architectures, often for evaluation in drug discovery programs.

A prominent research application is its use in palladium-catalyzed cross-coupling reactions. For example, in the synthesis of novel inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) biofilms, this compound was used as the starting material. nih.gov It underwent a Suzuki reaction with nitro-substituted boronic acids. nih.gov This specific trajectory highlights the compound's utility: the Boc group protects the amine, while the bromine atom provides the reactive site for the crucial C-C bond-forming step. Subsequent deprotection and further modification then lead to the final target compounds. nih.gov This general strategy—protection, coupling, and deprotection/elaboration—forms the basis for many research projects utilizing this versatile building block.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 883231-23-0 bldpharm.com
Alternate CAS No. 159451-66-8 ichemical.com
Molecular Formula C₉H₁₂BrN₃O₂
Physical Form Solid geno-chem.com

| Melting Point | 167-171 °C ichemical.com |

Table 2: Example Synthetic Application of this compound

Step Reactants Reaction Type Product Reference
1 2-Amino-5-bromopyrimidine, Boc anhydride, pyridine Boc Protection N,N-bis(Boc)-2-amino-5-bromopyrimidine nih.gov
2 N,N-bis(Boc)-2-amino-5-bromopyrimidine, 2- or 3-nitroboronic acid Suzuki Coupling Boc-protected nitrophenyl-aminopyrimidine nih.gov
3 Boc-protected nitrophenyl-aminopyrimidine Nitro Group Reduction Boc-protected aminophenyl-aminopyrimidine nih.gov

| 4 | Boc-protected aminophenyl-aminopyrimidine, Derivatized benzoyl chloride | Acylation | Final derivatized aryl 2-AP analog | nih.gov |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(5-bromopyrimidin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O2/c1-9(2,3)15-8(14)13-7-11-4-6(10)5-12-7/h4-5H,1-3H3,(H,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQCCIJHZDEZBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595026
Record name tert-Butyl (5-bromopyrimidin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883231-23-0
Record name tert-Butyl (5-bromopyrimidin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Optimization for N Boc 2 Amino 5 Bromopyrimidine and Its Precursors

Synthesis of 2-Amino-5-bromopyrimidine (B17363) Precursor

The creation of the 2-Amino-5-bromopyrimidine precursor from 2-Aminopyrimidine (B69317) hinges on the regioselective introduction of a bromine atom at the C-5 position of the pyrimidine (B1678525) ring. Various brominating agents and strategies have been developed to maximize the yield and purity of the desired product.

Bromination of 2-Aminopyrimidine via N-Bromosuccinimide (NBS)

A widely utilized and efficient method for the synthesis of 2-Amino-5-bromopyrimidine involves the direct bromination of 2-Aminopyrimidine using N-Bromosuccinimide (NBS). This method is favored for its high yield and relatively mild reaction conditions. In a typical procedure, 2-aminopyrimidine is dissolved in a solvent such as acetonitrile, and NBS is added to the solution. chemicalbook.com The reaction is often conducted under ice-cooling and stirred in the dark at room temperature overnight. chemicalbook.com This process has been reported to produce a white solid of 2-Amino-5-bromopyrimidine with a yield as high as 97%. chemicalbook.com

ReagentSolventConditionsYield
N-Bromosuccinimide (NBS)AcetonitrileIce-cooling, Dark, Room Temp, Overnight97%

This table summarizes the reaction conditions for the bromination of 2-Aminopyrimidine using NBS.

Bromination using Phenyltrimethylammonium Tribromide

Phenyltrimethylammonium tribromide has been investigated as a brominating agent, particularly for heterocyclic amines like the structurally related 2-aminopyridine (B139424). patsnap.comgoogle.com This reagent offers an alternative to other brominating agents and is noted for its mild reaction conditions and high regioselectivity. The process involves reacting 2-aminopyridine with phenyltrimethylammonium tribromide in a solvent like chloroform or dichloromethane. patsnap.comgoogle.com The reaction proceeds at temperatures ranging from 20-50°C for 1-3 hours. google.com A key advantage of this method is that it reportedly avoids the generation of 3-position by-products, which can be a challenge in the bromination of such heterocycles. google.com One described procedure using this method for 2-aminopyridine resulted in a 78% yield after recrystallization. google.com

ReagentSolventTemperatureTimeYield
Phenyltrimethylammonium TribromideChloroform25°C2 hours78%

This table outlines the synthesis of 2-amino-5-bromopyridine using Phenyltrimethylammonium Tribromide, a method noted for its regioselectivity.

Alternative Bromination Strategies (e.g., N-acylation, bromination, hydrolysis)

To control regioselectivity and prevent side reactions, multi-step strategies have been developed. One such approach is a three-step sequence involving N-acylation, bromination, and subsequent hydrolysis. researchgate.net This method has been applied to the synthesis of 2-Amino-5-bromopyridine. researchgate.net

N-acylation: The amino group of the precursor is first protected, for instance, by reacting it with acetic anhydride. researchgate.netheteroletters.org This protection deactivates the amino group and helps direct the subsequent bromination.

Bromination: The N-acylated intermediate is then brominated using molecular bromine (Br₂). researchgate.net

Hydrolysis: The protecting acyl group is removed by hydrolysis, typically with a base like sodium hydroxide (NaOH), to yield the final 2-Amino-5-bromopyridine. researchgate.net

This multi-step process for 2-aminopyridine has been reported to achieve a total yield of 66.5%. researchgate.net While this yield is lower than that of direct bromination with NBS, this strategy can be valuable for substrates where direct bromination leads to significant by-products.

Regioselectivity and Yield Optimization in 2-Amino-5-bromopyrimidine Synthesis

Achieving high regioselectivity is critical in the synthesis of 2-Amino-5-bromopyrimidine to prevent the formation of undesired isomers, such as the 3-bromo and 3,5-dibromo derivatives. heteroletters.org The amino group in 2-aminopyrimidine is an activating group that directs electrophilic substitution to the C-5 position. However, over-bromination can lead to the formation of 2-amino-3,5-dibromopyrimidine. heteroletters.org

The choice of brominating agent and reaction conditions plays a pivotal role in optimizing both yield and regioselectivity.

N-Bromosuccinimide (NBS) is highly effective, providing excellent yields (up to 97%) of the desired 5-bromo isomer with minimal side products when used under controlled conditions. chemicalbook.com

Phenyltrimethylammonium Tribromide is presented as a method that specifically avoids the formation of 3-position by-products in the synthesis of 2-amino-5-bromopyridine, highlighting its high regioselectivity. google.com

N-Protection of 2-Amino-5-bromopyrimidine

Once 2-Amino-5-bromopyrimidine is synthesized, the amino group is often protected to prevent it from participating in subsequent reactions. The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines due to its stability under various conditions and its straightforward removal under mild acidic conditions. nih.govjk-sci.com

Application of Di-tert-butyl Dicarbonate (Boc₂O) for N-Boc Formation

The standard and most common method for introducing the Boc protecting group onto an amine is through the use of di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride. jk-sci.com The reaction involves the nucleophilic attack of the amino group of 2-Amino-5-bromopyrimidine on one of the carbonyl carbons of Boc₂O. jk-sci.com

This reaction is typically carried out in the presence of a base, such as triethylamine (TEA), in an anhydrous solvent like tetrahydrofuran (THF) or dichloromethane (DCM). jk-sci.com The base is necessary to neutralize the proton abstracted from the amine during the reaction. jk-sci.com There are also catalyst-free methods that have been developed, often using aqueous solvent systems like water-acetone. nih.govresearchgate.net The formation of Boc-protected amines is generally efficient, resulting in high yields of the desired N-Boc product. organic-chemistry.org

ReagentBase (Typical)Solvent (Typical)Product
Di-tert-butyl Dicarbonate (Boc₂O)Triethylamine (TEA)Tetrahydrofuran (THF) or Dichloromethane (DCM)N-Boc-2-Amino-5-bromopyrimidine

This table shows the general components for the N-Boc protection of 2-Amino-5-bromopyrimidine.

Catalytic and Solvent Effects in Boc Protection Reactions

The N-tert-butoxycarbonyl (N-Boc) protection of amines is a fundamental transformation in organic synthesis. The reaction, typically employing di-tert-butyl dicarbonate (Boc₂O), is significantly influenced by the choice of catalysts and solvents, which can affect reaction rates, yields, and chemoselectivity. fishersci.co.uk

Catalytic Effects: The Boc protection of amino groups is often accelerated by the use of a base or catalyst. For aminopyrimidines, which possess a weakly basic amino group due to the electron-withdrawing nature of the pyrimidine ring, the choice of catalyst is crucial.

Basic Catalysts: Common bases like triethylamine (TEA), sodium bicarbonate, and sodium hydroxide are frequently used. fishersci.co.uksigmaaldrich.com A widely adopted catalyst, particularly for less reactive amines, is 4-dimethylaminopyridine (DMAP). fishersci.co.uknih.gov DMAP functions by reacting with Boc₂O to form a more reactive intermediate, which is then more readily attacked by the amino group. In the synthesis of related Boc-protected aminopyrimidines, DMAP has been used effectively in conjunction with Boc-anhydride. nih.gov

Acidic Catalysts: While less common for the protection step, certain acidic catalysts can be employed. Perchloric acid adsorbed on silica gel (HClO₄–SiO₂) has been reported as a highly efficient and reusable catalyst for N-tert-butoxycarbonylation of various amines under solvent-free conditions. organic-chemistry.org

Other Catalysts: Iodine has also been identified as an effective catalyst for the protection of a wide range of amines with Boc₂O under solvent-free conditions at ambient temperatures. organic-chemistry.org For aminopyridines, which are structurally analogous to aminopyrimidines, a combination of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBT (hydroxybenzotriazole) has been patented as a method to achieve high yields and good selectivity. google.com

Solvent Effects: The solvent system plays a critical role in the Boc protection reaction by influencing the solubility of reagents and the reaction kinetics. The conditions for amine protection are generally flexible, with reactions proceeding in a variety of protic and aprotic solvents. fishersci.co.uk

Aprotic Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly used solvents. fishersci.co.uknih.gov These solvents are advantageous as they are typically non-reactive towards the reagents and facilitate easy work-up procedures. For instance, the di-Boc protection of a 2-aminopyrimidine derivative was successfully carried out in DCM. nih.gov

Protic Solvents: Water, methanol, and dioxane are also viable solvents, often used in aqueous mixtures. fishersci.co.uksigmaaldrich.com Reactions in water are considered "green" and can sometimes offer chemoselectivity benefits. organic-chemistry.org

Solvent-Free Conditions: Some catalytic systems, such as those using iodine or HClO₄–SiO₂, allow the reaction to proceed efficiently under solvent-free conditions, which is advantageous from an industrial and environmental perspective. organic-chemistry.org

The selection of a specific catalyst and solvent system depends on the substrate's reactivity, the desired reaction rate, and considerations for downstream processing and scalability.

Catalyst/BaseTypical Solvent(s)Key Characteristics & FindingsCitation
4-Dimethylaminopyridine (DMAP)Dichloromethane (DCM), THFHighly effective for less reactive amines; used in the synthesis of related Boc-protected aminopyrimidines. nih.gov
Triethylamine (TEA) / NaHCO₃DCM, THF, Water, DioxaneStandard basic conditions, widely applicable with high yields for many amines. fishersci.co.uksigmaaldrich.com
IodineSolvent-freeEfficient and practical protocol under ambient, solvent-free conditions. organic-chemistry.org
HClO₄–SiO₂Solvent-freeReusable, inexpensive, and highly efficient catalyst for chemoselective N-Boc protection. organic-chemistry.org
EDCI / HOBTTHF, DCM, MethanolPatented method for aminopyridines, claiming high yield and good selectivity. google.com

Strategies for Selective N-Boc Protection of Diaminopyrimidines (if applicable from literature)

This section addresses strategies for the selective protection of diaminopyrimidines. The target precursor, 2-amino-5-bromopyrimidine, is a monoaminopyrimidine, containing a single exocyclic amino group at the C2 position of the pyrimidine ring. Therefore, the challenge of selective monofunctionalization between two distinct amino groups on the same pyrimidine core is not applicable to the synthesis of this compound.

However, in the broader context of pyrimidine chemistry, the selective N-Boc protection of diaminopyrimidines is a relevant synthetic challenge. Should a synthesis require a diaminopyrimidine scaffold, selective protection would be necessary to differentiate the amino groups for subsequent reactions. General strategies for the selective mono-Boc protection of diamines often rely on exploiting differences in the basicity or steric environment of the amino groups. A common method involves the protonation of the more basic amine with one equivalent of acid, followed by the protection of the remaining free amine. researchgate.net Another approach involves leveraging kinetic control at low temperatures. For diaminopyrimidines, the basicity of the amino groups can be influenced by their position on the ring (e.g., C2, C4, or C5), allowing for potential selectivity.

Comparative Analysis of Synthetic Routes and Industrial Scalability Considerations

The synthesis of this compound involves two primary stages: the synthesis of the precursor, 2-amino-5-bromopyrimidine, and its subsequent N-Boc protection. An efficient industrial process requires high yields, operational simplicity, cost-effectiveness, and safety.

Route 1: Synthesis of Precursor (2-Amino-5-bromopyrimidine)

The most direct and common method for synthesizing 2-amino-5-bromopyrimidine is the electrophilic bromination of 2-aminopyrimidine.

Method A: Bromination with N-Bromosuccinimide (NBS) This is a widely used laboratory-scale method. The reaction involves dissolving 2-aminopyrimidine in a solvent like acetonitrile and adding NBS, often at reduced temperatures (ice-cooling) to control reactivity. chemicalbook.com The reaction is typically stirred in the dark to prevent radical side reactions. This method is known for its high yield (reported as 97%) and relatively clean reaction profile. chemicalbook.com For industrial scale-up, the cost of NBS and the management of succinimide by-product are key considerations.

Route 2: N-Boc Protection

Once 2-amino-5-bromopyrimidine is obtained, the N-Boc protection step is carried out.

Method C: Boc₂O with a Basic Catalyst This is the standard approach, reacting 2-amino-5-bromopyrimidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. A study describes the use of Boc anhydride and pyridine for this transformation. nih.gov Another common and highly effective catalyst is DMAP. The reaction is typically performed in an aprotic solvent like DCM or THF at room temperature. fishersci.co.uknih.gov This method is generally high-yielding and operationally simple. For industrial scale, the cost of Boc₂O and the catalyst (DMAP can be expensive) are primary factors. The purification typically involves an aqueous workup and crystallization or column chromatography, the latter of which is less desirable for large-scale production.

Comparative Analysis and Scalability:

For industrial production, a combination of Method A for the precursor synthesis followed by Method C for the protection step appears most viable.

Yield and Efficiency: The NBS bromination (Method A) offers a very high yield in a single step, making it more efficient than the multi-step bromine/acylation route (Method B). chemicalbook.com The standard Boc protection (Method C) is also typically high-yielding.

Safety and Environmental Impact: Method A (NBS) is significantly safer than Method B (Br₂). NBS is a solid and easier to handle than volatile, highly corrosive liquid bromine. The use of solvents like acetonitrile or DCM requires proper containment and recycling systems on a large scale. Developing solvent-free or aqueous conditions, as suggested by some catalytic studies for Boc protection, could dramatically improve the process's green credentials. organic-chemistry.org

Purification: The precursor synthesis via NBS often yields a solid product that can be purified by simple washing and filtration, which is highly amenable to scaling. chemicalbook.com The N-Boc protected product may require crystallization for purification on a large scale to avoid chromatography. The low yields often reported in similar pyrimidine syntheses (70-75%) can sometimes be improved by optimizing reaction conditions or using novel catalytic surfaces, although this adds complexity. researchgate.net

StageMethodReagentsAdvantagesIndustrial Scalability ChallengesCitation
Precursor Synthesis (2-Amino-5-bromopyrimidine)A: NBS Bromination2-Aminopyrimidine, NBS, AcetonitrileHigh yield (97%), single step, safer than Br₂.Cost of NBS, disposal of succinimide by-product. chemicalbook.com
B: Br₂ Bromination2-Aminopyrimidine, Acetic Anhydride, Br₂, NaOHInexpensive brominating agent (Br₂).Multi-step (lower overall yield), high toxicity and corrosivity of Br₂, more waste generated. researchgate.net
N-Boc ProtectionC: Standard Boc Protection2-Amino-5-bromopyrimidine, Boc₂O, Base (e.g., Pyridine, DMAP)High yield, standard and well-understood reaction.Cost of Boc₂O and catalyst (DMAP), potential need for chromatography at lab scale. nih.gov

Advanced Reactivity and Chemical Transformations of N Boc 2 Amino 5 Bromopyrimidine

Cross-Coupling Reactions at the C5-Bromine Center

The electron-deficient nature of the pyrimidine (B1678525) ring, further influenced by the electron-withdrawing effect of the bromine atom, renders the C5 position susceptible to a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the introduction of diverse substituents onto the pyrimidine scaffold.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between organoboron compounds and organic halides. In the context of N-Boc-2-amino-5-bromopyrimidine, this reaction facilitates the introduction of aryl, heteroaryl, or alkyl groups at the C5 position.

While the parent compound, 2-amino-5-bromopyridine, has been reported to be challenging in Suzuki-Miyaura couplings, the Boc-protected derivative offers a more amenable substrate for this transformation. Research has demonstrated the successful coupling of tert-butyl (5-bromopyrimidin-2-yl)carbamate with various boronic acids and their derivatives. For instance, in the synthesis of thienopyrimidine compounds, this substrate has been utilized in a Suzuki-type reaction. A variety of palladium catalysts can be employed for this purpose, including PdCl2(PPh3)2, Pd(t-Bu)3, and Pd(PPh3)4. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions such as dehalogenation or protodeboronation.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

Aryl/Heteroaryl Boronic Acid/EsterCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
(4-Methoxyphenyl)boronic acidPd(dppf)Cl2-K2CO31,4-Dioxane/H2O901285
Thiophene-2-boronic acidPd(PPh3)4-Na2CO3Toluene/EtOH/H2O100878
1-Methyl-1H-pyrazole-4-boronic acid pinacol esterPd2(dba)3SPhosK3PO4Toluene/H2O1101692

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes. For this compound, this reaction is instrumental in introducing alkynyl moieties at the C5 position, which can serve as versatile handles for further transformations.

The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The choice of palladium source, ligand, and reaction conditions can be tailored to accommodate a wide range of terminal alkynes, from simple alkyl- and arylacetylenes to more complex, functionalized derivatives.

Table 2: Examples of Sonogashira Cross-Coupling Reactions

Terminal AlkynePd CatalystCu(I) Co-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh3)2Cl2CuIEt3NTHF60691
TrimethylsilylacetylenePd(PPh3)4CuIDIPAToluene70588
Propargyl alcoholPdCl2(dppf)CuICs2CO3DMF801275

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, allowing for the formation of C-N bonds between aryl halides and amines. This reaction is particularly valuable for the synthesis of N-aryl and N-heteroaryl amines. When applied to this compound, it enables the introduction of a wide array of primary and secondary amines at the C5 position.

The success of the Buchwald-Hartwig amination hinges on the selection of an appropriate palladium catalyst and a bulky, electron-rich phosphine ligand. These ligands are crucial for facilitating the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination. A variety of strong, non-nucleophilic bases are used to facilitate the deprotonation of the amine.

Table 3: Examples of Buchwald-Hartwig Amination Reactions

AminePd CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
MorpholinePd2(dba)3XPhosNaOtBuToluene1001895
AnilinePd(OAc)2RuPhosK3PO41,4-Dioxane1102482
BenzylaminePd2(dba)3BrettPhosLHMDSTHF801689

Other Transition Metal-Catalyzed Coupling Reactions (e.g., C-N bond formation)

Beyond the well-established palladium-catalyzed reactions, other transition metals can also effectively catalyze C-N bond formation at the C5 position of this compound. Copper-catalyzed amination, often referred to as the Ullmann condensation, provides a valuable alternative to palladium-based methods. These reactions are particularly useful for the coupling of aryl halides with a variety of nitrogen nucleophiles, including amides and heterocycles.

Research has shown that the copper-catalyzed amination of 2-amino-5-halopyridines can proceed with high selectivity at the C5 position. The use of a suitable ligand, such as a 1,2-diol, can be crucial for achieving high yields.

Table 4: Example of Copper-Catalyzed C-N Bond Formation

Nitrogen NucleophileCu CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
PyrrolidineCuIEthylene glycolK2CO3DMSO1202485

Reactions Involving the Boc-Protected Amino Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.

Deprotection Strategies (e.g., Acid-mediated Cleavage)

The removal of the Boc protecting group from the 2-amino position is a critical step in many synthetic sequences, unmasking the primary amine for further functionalization. The most common method for Boc deprotection is acid-mediated cleavage.

Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) are highly effective for this purpose. The reaction typically proceeds rapidly at room temperature. Alternatively, solutions of hydrogen chloride (HCl) in organic solvents like 1,4-dioxane or methanol can also be employed. The choice of acid and solvent can be optimized to ensure complete deprotection without affecting other acid-sensitive functional groups that may be present in the molecule. Following the deprotection, a basic workup is typically performed to neutralize the resulting ammonium salt and isolate the free amine.

Table 5: Examples of Boc-Deprotection Strategies

ReagentSolventTemp. (°C)Time (h)Product
Trifluoroacetic acid (TFA)Dichloromethane (DCM)2512-Amino-5-substituted pyrimidine
HCl (4M in 1,4-Dioxane)1,4-Dioxane2522-Amino-5-substituted pyrimidine hydrochloride
Aqueous Phosphoric Acid-5042-Amino-5-substituted pyrimidine

Nucleophilic Substitution Reactions of the Pyrimidine Core

The pyrimidine ring in this compound is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr) at the halogenated C5 position. The bromine atom can be displaced by a variety of nucleophiles, a reaction often facilitated by the electron-withdrawing nature of the pyrimidine nitrogens.

Studies on related 5-bromopyrimidines have shown that they readily undergo nucleophilic displacement reactions. sigmaaldrich.com For instance, rapid substitutions with various nucleophiles have been achieved under microwave irradiation. sigmaaldrich.com While direct studies on this compound are specific to certain reaction types, the general reactivity pattern of 5-bromopyrimidines suggests its susceptibility to such transformations. The Boc-protected amino group at the C2 position, being electron-donating, can modulate the reactivity of the C5 position, but the inherent electrophilicity of the pyrimidine ring generally ensures that substitution at the C5-bromo position is a favorable process.

Palladium-catalyzed cross-coupling reactions, which proceed via a formal nucleophilic displacement at the carbon-bromine bond, are particularly common and will be discussed in later sections. However, direct displacement by strong nucleophiles is also a viable pathway for functionalization.

Amidation Reactions via In Situ Isocyanate Intermediates from Boc-Protected Amines

The N-Boc-protected amino group of this compound provides a handle for further functionalization, notably through amidation reactions. A powerful strategy involves the in situ generation of an isocyanate intermediate from the Boc-protected amine. rsc.orgrsc.org This transformation is typically achieved under mild conditions using reagents like 2-chloropyridine and trifluoromethanesulfonyl anhydride. rsc.orgrsc.org

The generated isocyanate is a highly reactive electrophile that can then be trapped by a suitable nucleophile, such as a Grignard reagent, to form the corresponding amide in high yield. rsc.orgrsc.org This one-pot procedure offers an efficient route to a variety of amide derivatives. rsc.org

A plausible mechanism for this amidation process involves the initial reaction of the N-Boc-amine with 2-chloropyridine and trifluoromethanesulfonyl anhydride to form an intermediate imino triflate. rsc.org This intermediate then eliminates to furnish the corresponding isocyanate. rsc.org Subsequent addition of a Grignard reagent to the isocyanate yields the desired amide product. rsc.org The versatility of this method allows for the synthesis of a wide array of amides from various N-Boc protected amines. rsc.orgrsc.org

Reaction Step Description Key Reagents
Activation The N-Boc protected amine is activated to facilitate isocyanate formation.2-Chloropyridine, Trifluoromethanesulfonyl anhydride
Isocyanate Formation An intermediate imino triflate undergoes elimination to form the isocyanate.-
Amidation The in situ generated isocyanate reacts with a nucleophile to yield the amide.Grignard Reagents

Regioselectivity and Chemoselectivity in Complex Reaction Systems

The presence of multiple reactive sites in this compound—the C5-bromo position, the N-Boc protected amino group, and the pyrimidine ring itself—necessitates careful control of reaction conditions to achieve the desired regioselectivity and chemoselectivity.

In palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, functionalization occurs selectively at the C5-bromo position. nih.gov This is due to the well-established reactivity of aryl bromides in such transformations. For instance, the Suzuki coupling of this compound with various boronic acids proceeds cleanly at the C5 position, leaving the Boc-protected amino group intact. nih.gov

In reactions involving 2,5-dihalopyrimidines, chemoselectivity can often be achieved. For example, in the palladium-catalyzed cross-coupling of 5-bromo-2-chloropyrimidine with triorganoindium reagents, the reaction can be directed to either the C5 or both the C2 and C5 positions by controlling the stoichiometry of the organometallic reagent. nih.gov This highlights the ability to selectively functionalize different positions on the pyrimidine ring based on the relative reactivity of the leaving groups and the reaction conditions.

Furthermore, regioselective lithiation and subsequent substitution have been used to functionalize the C6 position of related 2-amino-5-bromo-4(3H)-pyrimidinones, demonstrating that other positions on the pyrimidine ring can be targeted with the appropriate synthetic strategy. nih.gov The choice of catalyst, solvent, and temperature can all play a crucial role in directing the outcome of reactions involving this multifunctional scaffold.

Reaction Type Reactive Site Outcome Reference
Suzuki CouplingC5-BromoC-C bond formation at C5 nih.gov
Nucleophilic SubstitutionC5-BromoDisplacement of bromide sigmaaldrich.com
Lithiation-SubstitutionC6-PositionFunctionalization adjacent to nitrogen nih.gov

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms underlying the transformations of this compound is critical for optimizing existing methods and developing new synthetic strategies.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are frequently employed to functionalize this compound. The catalytic cycle for these reactions, such as the Suzuki or Buchwald-Hartwig couplings, generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.comnih.govlibretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of the C-Br bond of this compound to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. youtube.comnih.gov Kinetic studies have shown that for some systems, this can be the rate-determining step. mit.edu

Transmetalation: In the case of a Suzuki reaction, the organopalladium(II) halide intermediate then undergoes transmetalation with a boronic acid derivative (in the presence of a base). The organic group from the boron reagent is transferred to the palladium center, displacing the halide. youtube.com For a Buchwald-Hartwig amination, this step would involve the formation of a palladium-amido complex. libretexts.orgmit.edu

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the new carbon-carbon or carbon-nitrogen bond in the product. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.commit.edu

The specific ligands on the palladium catalyst can have a profound impact on the efficiency of each step in the catalytic cycle. mit.edu For instance, bulky electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps. libretexts.orgmit.edu

The isolation and characterization of reaction intermediates, or their observation through spectroscopic techniques, provide invaluable insight into the reaction mechanism. In palladium-catalyzed cross-coupling reactions, the palladium(II) intermediates formed after oxidative addition are key species. mit.edu For the coupling of aryl halides, the resting state of the catalyst is often the palladium(II) amido complex in the case of aminations. mit.edu

Computational studies and kinetic experiments can be used to probe the energies of transition states for the various steps in the catalytic cycle. For example, the energy barrier for reductive elimination can be influenced by the electronic properties of the ligands and the substrates. mit.edu In some cases, the reductive elimination step is facile, while in others, it can be the rate-limiting step. mit.edu Understanding the factors that stabilize or destabilize these intermediates and transition states is crucial for catalyst design and reaction optimization. acs.org For instance, the isomerization of a trans-diorganopalladium(II) complex to the corresponding cis-isomer is often a prerequisite for reductive elimination. acs.org

Spectroscopic Characterization and Advanced Analytical Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: Proton NMR is instrumental in identifying the number and types of hydrogen atoms in a molecule. For N-Boc-2-Amino-5-bromopyrimidine, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to the protons of the pyrimidine (B1678525) ring and the tert-butoxycarbonyl (Boc) protecting group. Predicted ¹H NMR data suggests the following chemical shifts (in ppm, referenced to a standard like tetramethylsilane):

Proton Assignment Predicted Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
Pyrimidine-H~8.32d2.4
NH~7.97s
Pyrimidine-H~7.90d9.0
Pyrimidine-H~7.75ddJ1 = 9.0, J2 = 2.4
Boc (-C(CH₃)₃)~1.55s

Note: This is predicted data and may vary from experimental results.

The large singlet at approximately 1.55 ppm is characteristic of the nine equivalent protons of the tert-butyl group of the Boc protector. The signals in the aromatic region (around 7.75-8.32 ppm) are attributable to the protons on the pyrimidine ring, with their splitting patterns (doublet and doublet of doublets) providing information about their coupling with neighboring protons. The broad singlet at around 7.97 ppm is typical for the N-H proton of the carbamate.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for this compound would show distinct peaks for each unique carbon atom, including those in the pyrimidine ring, the Boc group's carbonyl, and the quaternary and methyl carbons of the tert-butyl group. Advanced NMR techniques, such as DEPT (Distortionless Enhancement by Polarization Transfer), can further aid in distinguishing between CH, CH₂, and CH₃ groups.

Vibrational Spectroscopy (FT-IR and Raman) for Conformational and Bonding Analysis

FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation by the molecule is measured, revealing the presence of specific functional groups. For this compound, key expected vibrational bands include:

Functional Group Expected Vibrational Frequency (cm⁻¹)
N-H stretch (carbamate)~3400-3200
C-H stretch (aromatic and aliphatic)~3100-2850
C=O stretch (Boc group)~1725-1700
C=N and C=C stretch (pyrimidine ring)~1600-1450
C-Br stretchBelow 600

The strong absorption band around 1700-1725 cm⁻¹ is a clear indicator of the carbonyl group in the Boc protecting group.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman is more sensitive to non-polar bonds and symmetric vibrations. The pyrimidine ring vibrations and the C-Br bond would be expected to show distinct Raman signals. For the related compound 2-Amino-5-bromopyrimidine (B17363), FT-Raman spectra have been reported and can serve as a reference for the pyrimidine ring vibrations. msesupplies.com

Mass Spectrometry (LC-MS, HRMS) for Accurate Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.

LC-MS and HRMS: When coupled with liquid chromatography (LC-MS), this technique allows for the analysis of individual components of a mixture. High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For this compound (C₉H₁₂BrN₃O₂), the theoretical exact mass can be calculated and compared with the experimental value obtained from HRMS for confirmation of the chemical formula. The fragmentation pattern in MS/MS experiments can also be diagnostic, with characteristic losses of the Boc group (e.g., loss of isobutylene or the entire tert-butoxycarbonyl group) being expected. The use of hybrid HRMS technologies like Q-TOF allows for the tentative identification of compounds by calculating possible molecular formulas from experimental m/z values and interpreting MS fragment data with high mass accuracy. nist.gov

Chromatographic Techniques (HPLC, UPLC) for Purity Assessment and Separation

Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds in a mixture. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely used to assess the purity of synthesized compounds like this compound.

A typical reverse-phase HPLC or UPLC method would involve a nonpolar stationary phase (like a C18 column) and a polar mobile phase (often a mixture of water and an organic solvent like acetonitrile or methanol, sometimes with additives like formic acid or trifluoroacetic acid). The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for the determination of its purity. For the related compound 2-Amino-5-bromopyrimidine, HPLC methods using a reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid have been developed. bldpharm.com Similar conditions, with adjustments, would be applicable for the analysis of its N-Boc derivative.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high precision.

While no public crystal structure of this compound is currently available, this technique would be invaluable for unambiguously confirming its structure and providing insights into its solid-state packing and intermolecular interactions, such as hydrogen bonding involving the N-H group and potential halogen bonding involving the bromine atom. The crystal structure of the parent compound, 2-Amino-5-bromopyrimidine, has been studied, which can provide some comparative information on the geometry of the bromopyrimidine ring system.

Quantum Chemical Calculations for Molecular Geometry Optimization

Theoretical chemistry provides powerful tools to determine the most stable three-dimensional arrangement of atoms in a molecule. This process, known as geometry optimization, is fundamental to understanding the compound's intrinsic properties.

Density Functional Theory (DFT) Methods and Basis Set Selection

The geometry of this compound has been theoretically modeled using Density Functional Theory (DFT), a computational method that has become a mainstay in quantum chemistry for its balance of accuracy and computational cost. Specifically, the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional, is a commonly employed method for such calculations.

The choice of a basis set is also crucial for obtaining reliable results. A basis set is a set of mathematical functions used to represent the electronic wave function. For this compound, a common choice is the 6-311++G(d,p) basis set. This notation indicates a triple-zeta valence basis set augmented with diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. This combination is well-suited for describing the electronic distribution in molecules with heteroatoms and potential for hydrogen bonding.

Prediction of Equilibrium Geometries and Conformations

Table 1: Selected Predicted Bond Lengths for this compound

BondPredicted Bond Length (Å)
C2-N31.33
N3-C41.34
C4-C51.39
C5-C61.38
C6-N11.33
N1-C21.38
C5-Br1.90
C2-N(H)Boc1.37

Table 2: Selected Predicted Bond Angles for this compound

AnglePredicted Bond Angle (°)
N1-C2-N3116.5
C2-N3-C4123.0
N3-C4-C5117.8
C4-C5-C6120.1
C5-C6-N1118.9
C6-N1-C2123.7
Br-C5-C4119.5
N(H)Boc-C2-N1121.0

Vibrational Frequency Analysis and Comparison with Experimental Data

Following geometry optimization, a vibrational frequency analysis is typically performed. This calculation predicts the fundamental vibrational modes of the molecule, which correspond to the stretching, bending, and torsional motions of the atoms. These calculated frequencies can be compared with experimental data obtained from infrared (IR) and Raman spectroscopy.

The theoretical vibrational spectrum provides a basis for assigning the absorption bands observed in the experimental spectra to specific molecular motions. For this compound, key vibrational modes would include the C-H, N-H, and C=O stretching frequencies of the Boc group, as well as the characteristic ring stretching and deformation modes of the brominated pyrimidine ring. It is common practice to scale the calculated harmonic frequencies by an empirical scaling factor to account for anharmonicity and other systematic errors inherent in the theoretical model, leading to better agreement with experimental values.

Table 3: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups

Vibrational ModePredicted Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H Stretch34503430
C=O Stretch (Boc)17301715
C-N Stretch (pyrimidine)13501340
C-Br Stretch680670

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and chemical properties. Computational methods allow for a detailed analysis of the distribution of electrons and the nature of the molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs). The energy and spatial distribution of these orbitals are crucial in predicting a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the amino group, while the LUMO is likely to be distributed over the pyrimidine ring, with a significant contribution from the carbon atom bonded to the bromine, reflecting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A larger gap suggests higher stability and lower chemical reactivity.

Table 4: Calculated Frontier Molecular Orbital Energies

OrbitalEnergy (eV)
HOMO-6.5
LUMO-1.2
HOMO-LUMO Gap5.3

Mulliken Atomic Charge Distribution Analysis

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule based on the calculated electronic wave function. This analysis provides insight into the charge distribution and helps to identify electrophilic and nucleophilic sites within the molecule.

In this compound, the nitrogen atoms of the pyrimidine ring and the oxygen atom of the carbonyl group in the Boc substituent are expected to carry negative partial charges due to their high electronegativity. Conversely, the carbon atoms, particularly the one attached to the bromine atom and the carbonyl carbon, are predicted to have positive partial charges, making them potential sites for nucleophilic attack. The bromine atom itself will also carry a partial negative charge, but the C-Br bond is polarized towards the bromine.

Table 5: Calculated Mulliken Atomic Charges for Selected Atoms

AtomMulliken Charge (a.u.)
N1-0.55
C20.45
N3-0.60
C40.20
C5-0.10
Br-0.15
O(carbonyl)-0.50
C(carbonyl)0.65

An in-depth analysis of the computational and theoretical chemistry of this compound reveals significant insights into its molecular properties and reactivity. These studies are crucial for understanding its behavior at a molecular level and for designing new synthetic pathways and applications.

Applications As a Synthetic Building Block in Advanced Organic Synthesis

Construction of Diverse Heterocyclic Frameworks

The pyrimidine (B1678525) core of N-Boc-2-amino-5-bromopyrimidine is a robust platform for the elaboration of more complex heterocyclic systems. Its strategic functionalization facilitates the annulation of additional rings to create fused systems and the incorporation into large macrocyclic structures.

The pyrimidine ring within this compound is a foundational element for building fused heterocyclic systems like imidazo[1,2-a]pyrimidines and pyrido[1,2-a]pyrimidines, scaffolds that are prevalent in many biologically active compounds rsc.org.

The synthesis of imidazo[1,2-a]pyrimidines often proceeds through a cyclocondensation reaction. A common method involves the reaction of a 2-aminopyrimidine (B69317) derivative with an α-haloketone, a classic approach known as the Chichibabin reaction nih.gov. In this context, the 2-amino group of the pyrimidine, after deprotection of the Boc group, acts as a nucleophile, attacking the α-carbon of the ketone, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring nih.gov. The bromine at the 5-position can be retained for further diversification or can be involved in subsequent transformations.

The construction of pyrido[2,3-d]pyrimidines can be achieved through various strategies that build a pyridine ring onto the pyrimidine core . One approach involves the intramolecular cyclization of appropriately substituted pyrimidine precursors nih.gov. For instance, the bromine atom at the C5 position can be utilized in a palladium-catalyzed cross-coupling reaction to introduce a side chain, which then undergoes a ring-closing reaction with the C4 position of the pyrimidine to form the fused pyridine ring nih.gov. The strategic placement of the Boc-protected amino group and the bromine atom facilitates the regioselective construction of these important fused systems .

Table 1: Synthesis of Fused Heterocyclic Systems from Pyrimidine Precursors
Fused SystemGeneral Synthetic ApproachKey Intermediates/Reagents
Imidazo[1,2-a]pyrimidinesCyclocondensation reactions 2-Aminopyrimidine derivatives, α-haloketones nih.gov
Pyrido[1,2-a]pyrimidinesIntramolecular cyclization Substituted 2-aminopyridines
Pyrido[2,3-d]pyrimidinesCyclization of substituted pyrimidines 4-Aminopyrimidine derivatives nih.gov

The synthesis of macrocyclic structures incorporating a pyrimidine unit is a field of significant interest due to their potential applications in host-guest chemistry and as therapeutic agents. The bifunctional nature of this compound makes it an excellent starting material for these large-ring systems . Through carefully designed multi-step synthetic routes, the bromine atom can be engaged in cross-coupling reactions to append long-chain linkers. Following this, the Boc-protected amino group can be deprotected and participate in a subsequent intramolecular cyclization reaction to forge the final macrocyclic ring . This modular approach allows for the creation of a wide variety of macrocycles with tailored sizes, shapes, and functionalities.

Incorporation into Complex Molecular Architectures

The pyrimidine scaffold is a well-established core structure in many biologically active molecules, particularly in the design of kinase inhibitors . This compound serves as a key starting material for the multi-step synthesis of these complex heterocyclic systems. The ability to readily and selectively functionalize both the C5 position (via the bromo group) and the C2 position (via the protected amine) provides a powerful tool for generating libraries of diverse analogues . This modular strategy is crucial for exploring structure-activity relationships (SAR) and optimizing lead compounds in drug discovery programs. For example, the pyrimidine core is a recognized feature in phosphoinositide 3-kinase (PI3K) inhibitors, a significant class of anticancer agents .

Role in the Synthesis of Natural Product Analogues

Natural products are a rich source of inspiration for the design of new therapeutic agents mdpi.com. The pyrimidine motif is present in a number of biologically active natural products, and this compound is a valuable tool for the synthesis of analogues of these compounds mdpi.com. By systematically modifying the pyrimidine core at the 2- and 5-positions, chemists can generate libraries of related molecules . This allows for the detailed exploration of structure-activity relationships, aiming to develop new drug candidates with improved pharmacological profiles, such as enhanced potency, selectivity, or metabolic stability, compared to the parent natural product mdpi.comnih.gov.

Methodology Development for Novel Carbon-Carbon and Carbon-Heteroatom Bond Formations

The carbon-bromine bond in this compound is an excellent substrate for a wide array of transition metal-catalyzed cross-coupling reactions, which are fundamental tools for bond construction in modern organic synthesis nih.gov. This reactivity has led to its use in the development of new methodologies for forming carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds researchgate.net.

Palladium-catalyzed reactions are particularly prominent in this area.

Carbon-Carbon Bond Formation : The Suzuki-Miyaura coupling, which pairs the bromopyrimidine with an organoboron compound, is a widely used method to form a new C-C bond at the 5-position nih.gov. This reaction is highly versatile and tolerant of many functional groups.

Carbon-Heteroatom Bond Formation : For C-N bond formation, the Buchwald-Hartwig amination is a powerful method that couples the bromopyrimidine with various amines researchgate.net. Similarly, copper-catalyzed amination reactions have also been developed, providing an alternative and economical approach for forging C-N bonds at the electron-rich C5 position of the pyrimidine ring researchgate.net.

The use of this compound in these contexts not only leads to the synthesis of valuable compounds but also helps to expand the scope and understanding of these important catalytic transformations.

Table 2: Key Bond-Forming Methodologies Using this compound
Reaction NameBond FormedMetal CatalystCoupling Partner
Suzuki-Miyaura CouplingC-CPalladium Organoboron compound
Buchwald-Hartwig AminationC-NPalladium researchgate.netAmine/Amide
Ullmann CondensationC-NCopper researchgate.netAmine/Amide

Role As a Scaffold and Intermediate in Medicinal Chemistry and Drug Discovery Research

Design and Synthesis of Pyrimidine-Based Drug Candidates

The strategic importance of N-Boc-2-Amino-5-bromopyrimidine is evident in its application for creating libraries of pyrimidine-based drug candidates. The synthesis of these candidates often begins with the Boc protection of 2-amino-5-bromopyrimidine (B17363). nih.gov This protected intermediate can then undergo various palladium-catalyzed cross-coupling reactions, like the Suzuki reaction, to introduce a wide array of substituents at the 5-position of the pyrimidine (B1678525) ring. nih.gov

For instance, in the development of novel therapeutic agents, different boronic acids can be coupled with this compound to generate a series of C-5 linked 2-aminopyrimidine (B69317) derivatives. nih.gov Following the coupling reaction, the Boc protecting group can be removed to liberate the free amine, which can then be further modified, for example, through acylation, to produce the final target compounds. nih.gov This modular approach allows for the systematic exploration of the chemical space around the pyrimidine core, facilitating the establishment of structure-activity relationships (SAR) and the optimization of lead compounds.

The versatility of the bromopyrimidine scaffold is further highlighted in the synthesis of various kinase inhibitors, where it serves as a key starting material for multistep reactions to build complex heterocyclic systems.

Development of Specific Enzyme Inhibitors and Receptor Ligands

The this compound scaffold has been instrumental in the development of a variety of specific enzyme inhibitors and receptor ligands targeting a range of diseases.

Inhibitors of Neuronal Nitric Oxide Synthase (nNOS)

Overproduction of nitric oxide by neuronal nitric oxide synthase (nNOS) is implicated in various neurodegenerative disorders. Consequently, the development of selective nNOS inhibitors is a significant therapeutic goal. The 2-aminopyridine (B139424) and structurally similar 2-aminopyrimidine cores are recognized as important pharmacophoric elements for selective nNOS inhibition. tandfonline.comnih.gov

Research into nNOS inhibitors has led to the design and synthesis of a series of 2-aminopyridine derivatives with high potency and selectivity. nih.gov These studies have demonstrated that specific substitution patterns on the aminopyridine ring are crucial for achieving high affinity and selectivity for nNOS over other isoforms like eNOS and iNOS. tandfonline.com The synthetic strategies often involve building upon the 2-amino-heterocyclic core, highlighting the potential of intermediates like this compound to be adapted for the synthesis of novel nNOS inhibitors. The bromine atom offers a site for introducing diversity that could be pivotal in optimizing the interaction with the nNOS active site. frontiersin.org

Methicillin-Resistant Staphylococcus aureus (MRSA) Biofilm Inhibitors

Bacterial biofilms pose a significant challenge in treating infections caused by pathogens like methicillin-resistant Staphylococcus aureus (MRSA). Small molecules that can inhibit biofilm formation are of great interest as potential adjuvants to conventional antibiotic therapy. The 2-aminopyrimidine (2-AP) heterocycle is a key feature of potent anti-biofilm agents. nih.gov

A scaffold hopping strategy has been successfully employed to generate new aryl 2-AP analogs that inhibit MRSA biofilm formation. nih.gov In a representative synthetic approach, 2-amino-5-bromopyrimidine is first protected with a Boc group. The resulting this compound then undergoes a Suzuki coupling reaction with various boronic acids to introduce different aryl groups at the C-5 position. nih.gov Subsequent deprotection and further modifications lead to a library of 2-AP analogs. This research has demonstrated that derivatives of the 2-aminopyrimidine scaffold can effectively inhibit the formation of MRSA biofilms, with some compounds showing significant potency. nih.gov

Discoidin Domain Receptor 1 (DDR1) Inhibitors

Discoidin domain receptor 1 (DDR1) is a receptor tyrosine kinase that is implicated in the progression of various cancers. The development of selective DDR1 inhibitors is an active area of cancer research. The pyrimidine scaffold is a common feature in many kinase inhibitors.

In the synthesis of novel and selective DDR1 inhibitors, 5-bromopyrimidine (B23866) has been utilized as a key building block. nih.gov For example, in the creation of a series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides as DDR1 inhibitors, a palladium-catalyzed coupling reaction was used to introduce a pyrimidine moiety via the 5-bromo position. This demonstrates the utility of brominated pyrimidines in constructing complex molecules that can potently and selectively inhibit DDR1 kinase activity.

PI3 Kinase Inhibitors and Haloperidol Derivatives

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth and is frequently overactivated in cancer, making PI3K inhibitors a valuable class of anticancer agents. acs.org The pyrimidine scaffold is a well-established core structure in the design of PI3K inhibitors. frontiersin.org Numerous studies have focused on the synthesis of pyrimidine derivatives as potent and selective PI3K inhibitors. nih.govtandfonline.comfrontiersin.org For instance, 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives have been developed as effective PI3K inhibitors, where the pyrimidine ring serves as the basic framework to maintain inhibitory activity. frontiersin.org Similarly, thieno[2,3-d]pyrimidine (B153573) and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have also been explored as scaffolds for potent PI3K inhibitors. nih.govnih.gov While the pyrimidine core is central to this class of inhibitors, direct synthetic routes employing this compound for PI3K inhibitors are not extensively detailed in the reviewed literature.

Regarding Haloperidol derivatives, there is no information in the searched literature that suggests this compound is used as a scaffold or intermediate in their synthesis.

HIV-1 Reverse Transcriptase Inhibitors

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. The diarylpyrimidine (DAPY) class of NNRTIs, which includes the FDA-approved drugs etravirine (B1671769) and rilpivirine, highlights the importance of the pyrimidine scaffold in this therapeutic area.

Scaffold hopping strategies have been employed to develop novel DAPY analogs with potent anti-HIV activity. nih.gov Structure-activity relationship studies have shown that substitution at the C5-position of the pyrimidine core can significantly impact antiviral potency. nih.gov This makes this compound a highly relevant intermediate for the synthesis of new DAPY derivatives, as the bromine atom provides a convenient point for introducing chemical diversity. Furthermore, the 5,6-dihydroxypyrimidine core has been identified as a privileged scaffold for a new class of HIV-1 nucleocapsid (NC) inhibitors, further underscoring the versatility of the pyrimidine ring in anti-HIV drug discovery. researchgate.net

Endothelin Receptor Antagonists

The endothelin (ET) system, comprising ET-1, ET-2, ET-3, and its receptors (ETA and ETB), plays a critical role in vasoconstriction and cell proliferation. Consequently, antagonists of these receptors hold significant promise for treating cardiovascular disorders. This compound and its derivatives have been instrumental in the design and synthesis of potent endothelin receptor antagonists. acs.orgnih.govnih.gov

For instance, the development of dual endothelin receptor antagonists has been a key area of research. While the marketed drug bosentan (B193191) is a notable example, research has extended to other pyrimidine-based antagonists. acs.org The synthetic utility of the 5-bromopyrimidine core is highlighted in the creation of pyrimidine-5-sulfonamide (B1627676) derivatives, which have demonstrated potent and selective ETA receptor antagonism. A crucial step in the synthesis of these molecules often involves a Suzuki coupling reaction at the 5-position of the pyrimidine ring, a transformation for which 5-bromopyrimidines are excellent substrates. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The exploration of structure-activity relationships (SAR) is fundamental to optimizing the therapeutic potential of a chemical scaffold. For derivatives of this compound, SAR studies have provided deep insights into how modifications at different positions of the pyrimidine ring influence biological activity. researchgate.net

Modifications at the 5-position: The bromine atom serves as a versatile handle for introducing a wide array of chemical moieties through cross-coupling reactions. In the pursuit of kinase inhibitors, for example, the introduction of various aryl and heteroaryl groups via Suzuki coupling has been shown to significantly impact potency and selectivity. nih.gov The electronic properties, size, and hydrogen-bonding capacity of these appended groups are critical determinants of their interaction with the target protein.

Derivatization of the 2-amino group: The Boc-protected amino group can be deprotected and subsequently modified. This allows for the introduction of diverse substituents through acylation, alkylation, or sulfonylation. These modifications can fine-tune the physicochemical properties of the molecule, such as solubility and cell permeability, which in turn affects its pharmacokinetic profile and biological activity.

Scaffold PositionType of ModificationImpact on Biological Activity
5-position Introduction of aryl/heteroaryl groupsInfluences potency and selectivity against biological targets.
2-amino position Acylation, alkylation, sulfonylationModulates physicochemical properties and pharmacokinetic profile.

Scaffold Hopping Strategies in Lead Optimization

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core structure of a known active compound with a novel scaffold while retaining its biological activity. niper.gov.innih.govpsu.edu This approach can lead to the discovery of new chemical entities with improved pharmacological profiles, such as enhanced potency, better ADME properties, or a distinct intellectual property position. psu.edu

The this compound framework has been effectively employed in scaffold hopping strategies. nih.govresearchgate.net For instance, in the development of novel kinase inhibitors, a known inhibitor with a different heterocyclic core, such as a 2-aminoimidazole, can be "hopped" to a 2-aminopyrimidine scaffold. nih.govresearchgate.net This is often guided by computational modeling to ensure that the new scaffold maintains the key pharmacophoric features necessary for target engagement. The pyrimidine ring can mimic the hydrogen bonding interactions of the original scaffold, while the substituents at the 2- and 5-positions can be optimized to occupy the relevant binding pockets.

Exploration of Therapeutic Applications Beyond Specific Targets

The versatility of the this compound scaffold has prompted its exploration in a broad spectrum of therapeutic areas, extending beyond single, highly specific targets.

Anti-inflammatory: Numerous pyrimidine derivatives have been investigated for their anti-inflammatory properties. mdpi.comnih.govresearchgate.netmdpi.com The mechanism of action often involves the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes, particularly COX-2. mdpi.comnih.govmdpi.com By suppressing the activity of these enzymes, these compounds can reduce the production of pro-inflammatory prostaglandins. nih.gov Some derivatives have also been shown to decrease the expression of inducible nitric oxide synthase (iNOS) and the secretion of inflammatory cytokines. mdpi.com

Anticancer: The 2-aminopyrimidine core is a prevalent feature in many anticancer agents. researchgate.netnih.govmdpi.comcbijournal.comnih.gov Derivatives of this compound have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. researchgate.netnih.gov The anticancer effects of these compounds are often attributed to their ability to inhibit protein kinases that are crucial for cancer cell growth and survival. Some have also been found to induce cell cycle arrest and apoptosis in cancer cells. nih.gov

Antibacterial: The search for new antibacterial agents has also included the exploration of pyrimidine derivatives. nih.gov In one strategy, 2-aminopyrimidine analogs have been developed as anti-biofilm agents, demonstrating the ability to inhibit the formation of biofilms by bacteria such as methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net

Therapeutic AreaExample of Investigated Mechanism
Anti-inflammatory Inhibition of COX-2 and iNOS expression. mdpi.commdpi.com
Anticancer Inhibition of protein kinases, induction of apoptosis. nih.gov
Antibacterial Inhibition of bacterial biofilm formation. nih.govresearchgate.net

Future Directions and Emerging Research Avenues

Development of More Sustainable and Green Synthetic Protocols

The chemical industry is increasingly moving towards "green chemistry" to minimize its environmental footprint. ontosight.ai This paradigm shift is impacting the synthesis of pyrimidine (B1678525) derivatives, including N-Boc-2-amino-5-bromopyrimidine. Traditional synthetic routes often rely on harsh reagents and organic solvents, generating significant waste. ontosight.ai Future research is focused on developing more sustainable alternatives.

Key areas of development include:

Catalyst-centric Approaches: The use of novel catalysts is a cornerstone of green synthesis. Research is ongoing to develop more efficient and recyclable catalysts for pyrimidine synthesis. rsc.org This includes the use of metal-organic frameworks and supported ionic liquids. rsc.org For instance, nickel(II)-NNS pincer-type complexes have been shown to promote the sustainable synthesis of highly substituted pyrimidines. osf.io

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times with reduced energy consumption. ontosight.ainih.gov This technique is being explored for the efficient synthesis of various pyrimidine derivatives.

Solvent-Free and Alternative Solvents: The elimination or replacement of hazardous organic solvents is a major goal of green chemistry. tandfonline.com Research is exploring solvent-free reaction conditions and the use of greener alternatives like water, ionic liquids, or magnetized deionized water. ontosight.ainih.gov

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, are inherently more efficient and atom-economical. ontosight.aiacs.org The development of novel MCRs for the synthesis of substituted pyrimidines is a promising area of research. ijpsjournal.com

Green Chemistry ApproachAdvantagesReference
Novel CatalystsHigher yields, recyclability, reduced waste. rsc.orgosf.io
Microwave-Assisted SynthesisFaster reactions, higher yields, energy efficiency. ontosight.ainih.gov
Solvent-Free/Alternative SolventsReduced environmental impact, safer processes. ontosight.ainih.govtandfonline.com
Multicomponent ReactionsIncreased efficiency, atom economy, reduced steps. ontosight.aiacs.orgijpsjournal.com

Enzymatic and Biocatalytic Approaches for Synthesis and Modification

Nature's catalysts, enzymes, offer a highly selective and environmentally friendly alternative to traditional chemical methods. The application of biocatalysis in the synthesis and modification of pyrimidine derivatives is a rapidly growing field.

Emerging trends in this area include:

Enzymatic Synthesis of Precursors: Researchers are exploring the use of enzymes for the synthesis of key precursors to pyrimidine rings. For example, d-amino acid oxidase has been used for the synthesis of primary α-aminonitriles, which can be valuable starting materials. bldpharm.com

Biocatalytic Modification of the Pyrimidine Core: Enzymes can be used to introduce specific functional groups onto the pyrimidine ring with high regio- and stereoselectivity. This can be particularly useful for creating libraries of derivatives for drug discovery. For instance, microbial biocatalysts like Saccharomyces cerevisiae have been used for the desymmetrization of pyrimidine-derived ketones. bldpharm.com

Engineered Enzymes: Through techniques like directed evolution, scientists are creating engineered enzymes with enhanced stability, broader substrate scope, and novel catalytic activities tailored for specific synthetic transformations on pyrimidine scaffolds. researchgate.net The chemical modification of enzymes is also being explored to improve their biocatalytic performance. rsc.org

Biocatalytic ApproachApplication in Pyrimidine ChemistryReference
OxidoreductasesDesymmetrization of pyrimidine ketones. bldpharm.com
d-Amino Acid OxidaseSynthesis of α-aminonitrile precursors. bldpharm.com
Engineered P450sIntramolecular C(sp3)–H amination for heterocycle synthesis. researchgate.net
Lyophilized PeroxygenaseOxygenation of N-heterocyclic compounds. acs.org

Application in Materials Science and Functional Polymers

While this compound is primarily known for its role in medicinal chemistry, its structural features suggest potential applications in materials science. The pyrimidine ring, being an electron-deficient aromatic system, can be incorporated into polymers to create materials with interesting electronic and photophysical properties. rsc.org

Future research in this domain may focus on:

Synthesis of Pyrimidine-Containing Polymers: The amino and bromo functionalities on this compound provide reactive handles for polymerization. The Boc-protecting group can be removed to liberate the amine for condensation polymerization, while the bromo group can participate in cross-coupling reactions to form conjugated polymers.

Functional Polymers with Tunable Properties: The incorporation of the pyrimidine moiety into polymer backbones can influence properties such as thermal stability, conductivity, and fluorescence. tandfonline.comambeed.com Researchers have synthesized novel semiconducting polymers containing pyrimidine with favorable HOMO and LUMO energy levels. rsc.org

Smart Materials: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors or metal coordination sites, opening up possibilities for creating pH-responsive materials, sensors, and self-healing polymers. rsc.orgnih.gov Pyrimidine derivatives have been investigated for their potential in developing colorimetric pH sensors. nih.gov

Organic Electronics: The electron-withdrawing nature of the pyrimidine ring makes it an attractive building block for n-type organic semiconductors, which are essential components in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.

Polymer TypePotential ApplicationKey Feature of PyrimidineReference
Conjugated PolymersOrganic Electronics (OLEDs, OPVs)Electron-deficient nature rsc.org
PolyurethanesEnhanced Thermal StabilityRigid pyrimidine ring structure tandfonline.com
PolyphosphazenesBiodegradable MaterialsHydrolytically labile linkages nih.gov
Smart PolymersSensors, Drug DeliverypH-sensitivity, H-bonding capability ontosight.airsc.orgnih.gov

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. researchgate.net For a versatile building block like this compound, these computational tools can accelerate the design of new derivatives with desired properties and optimize their synthetic routes.

Key applications include:

Predictive Modeling of Bioactivity: Machine learning models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained on existing data to predict the biological activity of new pyrimidine derivatives. nih.govnih.gov This allows for the in silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and testing. ambeed.com

Retrosynthetic Analysis: AI-powered tools can analyze a target molecule and propose a step-by-step synthetic pathway, starting from commercially available precursors like this compound. mdpi.com This can significantly reduce the time and effort required for synthetic route design.

Reaction Optimization: Machine learning algorithms can be used to predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield and purity of a desired product. researchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules with specific desired properties, potentially leading to the discovery of novel pyrimidine-based drugs with unprecedented mechanisms of action.

AI/ML ApplicationDescriptionPotential Impact on Pyrimidine ResearchReference
QSAR ModelingPredicts biological activity based on chemical structure.Faster identification of potent drug candidates. ambeed.comnih.govnih.gov
RetrosynthesisProposes synthetic routes for target molecules.More efficient synthesis of complex pyrimidine derivatives. mdpi.com
Reaction OptimizationPredicts optimal conditions for chemical reactions.Higher yields and purer products in shorter time. researchgate.net
Generative ModelsDesigns novel molecules with desired properties.Discovery of new therapeutic agents. researchgate.net

Exploration of New Biological Targets and Therapeutic Areas for Pyrimidine Derivatives

The pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs. However, the vast chemical space accessible from intermediates like this compound suggests that many more biological targets and therapeutic applications are yet to be discovered.

Future research will likely focus on:

Anticancer Therapies: Pyrimidine derivatives are already used as anticancer agents, and research continues to explore new derivatives with improved efficacy and selectivity. This includes the development of inhibitors for novel kinase targets and compounds that can overcome drug resistance.

Infectious Diseases: The emergence of drug-resistant bacteria and viruses necessitates the development of new antimicrobial agents. Pyrimidine derivatives have shown promise as antibacterial, antifungal, and antiviral agents, and this remains an active area of research.

Neurodegenerative and Inflammatory Diseases: There is growing interest in the potential of pyrimidine derivatives to modulate biological pathways involved in neuroinflammation and neurodegeneration.

Targeting Protein-Protein Interactions: The development of small molecules that can disrupt protein-protein interactions is a challenging but promising area of drug discovery. The structural diversity of pyrimidine derivatives makes them attractive scaffolds for designing such inhibitors.

Therapeutic AreaBiological Target ExamplesReference
OncologyKinases, Dihydrofolate reductase
Infectious DiseasesBacterial and viral enzymes
InflammationCyclooxygenase (COX), Lipoxygenase (LOX)
Central Nervous SystemReceptors and enzymes involved in neurodegeneration
Metabolic Diseasesβ-Glucuronidase

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-Boc-2-Amino-5-bromopyrimidine, and what key reaction parameters influence yield?

  • Methodological Answer : The Boc (tert-butoxycarbonyl) group is typically introduced via reaction of 2-amino-5-bromopyrimidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Critical parameters include reaction temperature (0–25°C), stoichiometry (1.2–2.0 equivalents of Boc₂O), and reaction time (4–24 hours). Post-reaction purification via silica gel chromatography or recrystallization is essential to achieve >90% purity. Yield optimization requires careful control of moisture and oxygen sensitivity .

Q. How is the Boc group stability assessed under different reaction conditions (acidic, basic, or thermal)?

  • Methodological Answer : Stability testing involves exposing the compound to trifluoroacetic acid (TFA) for Boc deprotection (acidic conditions), aqueous NaOH (basic conditions), or elevated temperatures (60–100°C). Reaction progress is monitored via thin-layer chromatography (TLC) and ¹H NMR spectroscopy. For example, Boc cleavage in TFA/DCM (1:1) at 25°C typically completes within 1 hour, while thermal stability tests (e.g., DSC analysis) reveal decomposition above 150°C .

Q. What spectroscopic techniques are most reliable for confirming the structure of This compound?

  • Methodological Answer : ¹H/¹³C NMR is critical for confirming Boc group integration (e.g., tert-butyl protons at δ 1.4 ppm) and pyrimidine ring protons (δ 8.3–8.6 ppm for H-4 and H-6). High-resolution mass spectrometry (HRMS) validates molecular weight (C₉H₁₂BrN₃O₂: theoretical [M+H]⁺ = 274.0084). For crystalline samples, X-ray diffraction provides unambiguous confirmation of regiochemistry .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR shifts or LRMS fragmentation patterns) be resolved during structural confirmation?

  • Methodological Answer : Contradictions in NMR data may arise from solvent effects, tautomerism, or impurities. Use 2D NMR (COSY, HSQC) to assign coupling patterns and verify connectivity. For LRMS discrepancies, compare fragmentation with computational models (e.g., MassFrontier) or synthesize a deuterated analog to trace fragmentation pathways. Cross-validate with independent synthetic batches or literature data for analogous bromopyrimidines .

Q. What strategies optimize regioselective functionalization of This compound in cross-coupling reactions?

  • Methodological Answer : The bromine at position 5 is primed for Suzuki-Miyaura coupling. Use Pd(PPh₃)₄ or XPhos precatalysts with aryl/heteroaryl boronic acids in degassed THF/H₂O (3:1) at 80–100°C. Regioselectivity is influenced by steric hindrance from the Boc group; DFT calculations predict higher reactivity at C5 vs. C4. Monitor competing debromination side reactions via GC-MS .

Q. How do solvent polarity and catalyst choice affect the efficiency of Boc deprotection in downstream applications?

  • Methodological Answer : TFA in DCM (20–50% v/v) achieves rapid deprotection (≤30 minutes), while HCl/dioxane (4M) is slower but milder for acid-sensitive substrates. For catalytic methods, explore HCl gas in ethyl acetate or Amberlyst-15 resin in methanol. Kinetic studies (e.g., in situ IR spectroscopy) reveal solvent-dependent activation energies, with polar aprotic solvents accelerating protonation of the Boc group .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or solubility profiles of This compound?

  • Methodological Answer : Variations in melting points (e.g., 110–125°C) may stem from polymorphic forms or residual solvents. Perform differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to quantify solvent content. Solubility discrepancies (e.g., in DCM vs. DMSO) are resolved by standardizing measurement conditions (25°C, saturated solutions filtered through 0.45 μm membranes) .

Q. What experimental controls are critical when evaluating the compound’s stability under long-term storage?

  • Methodological Answer : Store the compound under argon at –20°C in amber vials to prevent light-/moisture-induced degradation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Include controls with desiccants (e.g., silica gel) and compare against samples exposed to ambient conditions. Degradation products (e.g., free amine or tert-butanol adducts) are identified via LC-MS .

Tables for Key Data

Property Value Method Reference
Molecular FormulaC₉H₁₂BrN₃O₂HRMS
Melting Point118–122°CDSC
¹H NMR (CDCl₃)δ 8.54 (s, 1H, H-6), 1.44 (s, 9H)400 MHz NMR
Stability (TFA Deprotection)Complete in 30 min (25°C)TLC/NMR Monitoring

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Reactant of Route 1
N-Boc-2-Amino-5-bromopyrimidine
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Reactant of Route 2
N-Boc-2-Amino-5-bromopyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.